![molecular formula C8H7N3O2 B1675438 Luminol CAS No. 521-31-3](/img/structure/B1675438.png)
Luminol
Overview
Description
O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992)
5-Amino-2,3-dihydro-1,4-phthalazinedione. Substance that emits light on oxidation. It is used in chemical determinations.
Mechanism of Action
Target of Action
Luminol primarily targets oxidizing agents and catalysts such as iron or periodate compounds . It is often used in forensic investigations to detect trace amounts of blood at crime scenes, as it reacts with the iron in hemoglobin . Biologists also use it in cellular assays to detect copper, iron, cyanides, as well as specific proteins .
Mode of Action
This compound exhibits chemiluminescence, a phenomenon where light is emitted as a result of a chemical reaction . When this compound encounters an oxidizing agent, it undergoes a chemical reaction that emits light . This is why it glows blue in the presence of blood . The exact mechanism of this compound chemiluminescence is a complex multi-step reaction .
Biochemical Analysis
Biochemical Properties
Luminol plays a significant role in biochemical reactions, particularly in the generation of chemiluminescence. The electrochemical reaction between this compound and hydrogen peroxide generates electrochemiluminescence, which is used in biosensor arrays .
Cellular Effects
The effects of this compound on cells are primarily observed through its chemiluminescent properties. The light signals generated by the electrochemical reaction of this compound are collected by a CCD camera, providing a means to monitor various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with hydrogen peroxide to produce chemiluminescence. This reaction is often used in biochemical analyses, particularly in the detection of hydrogen peroxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time through changes in chemiluminescence. The stability and long-term effects of this compound on cellular function can be monitored through changes in light signal intensity .
Metabolic Pathways
This compound is involved in the metabolic pathway of hydrogen peroxide detection. It reacts with hydrogen peroxide in the presence of an oxidizing agent or catalyst to produce a chemiluminescent signal .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in chemiluminescence. It is distributed where hydrogen peroxide is present and needs to be detected .
Subcellular Localization
The subcellular localization of this compound is not specific as it is a small, diffusible molecule. Its chemiluminescent signal can be detected wherever hydrogen peroxide is present, indicating its localization .
Biological Activity
Luminol, a cyclic acyl hydrazide, is widely recognized for its chemiluminescent properties, particularly in forensic science for detecting blood traces. However, its biological activity extends beyond this application, playing a significant role in various biochemical and physiological processes. This article explores the biological activity of this compound, detailing its mechanisms, applications in clinical research, and implications in various fields.
This compound exhibits its biological activity primarily through chemiluminescence, which occurs when it reacts with reactive oxygen species (ROS). The key aspects of this compound's mechanism include:
- Oxidation Reaction : this compound undergoes oxidation in the presence of certain catalysts (e.g., heme-containing enzymes like myeloperoxidase) and generates light. This reaction is enhanced by the presence of hydrogen peroxide (H₂O₂), which can diffuse across cell membranes and catalyze the formation of highly reactive hydroxyl radicals () that react with this compound to produce light .
- Role in Inflammation : this compound has been utilized to monitor myeloperoxidase (MPO) activity in vivo, providing insights into inflammatory processes. Studies have shown that this compound-mediated bioluminescence correlates with MPO activity, allowing for the non-invasive imaging of inflammation in various animal models .
Applications in Clinical and Forensic Sciences
This compound's biological activity has led to its application across multiple domains:
- Forensic Science : this compound is primarily used for detecting blood at crime scenes. Its chemiluminescent reaction with hemoglobin allows investigators to visualize blood traces that are otherwise invisible .
- Clinical Diagnostics : In clinical laboratories, this compound is employed in immunoassays and nucleic acid assays. Its ability to generate light upon reaction with specific substrates makes it a valuable tool for diagnosing conditions such as infections and cancers .
- Research on Reactive Oxygen Species : this compound-based probes like L-012 are used to measure superoxide production and other ROS in biological systems. These studies help elucidate the role of oxidative stress in various diseases .
Case Studies
- Inflammation Imaging : A study demonstrated that this compound could be used to visualize MPO activity in models of acute dermatitis and arthritis. The results indicated a significant increase in bioluminescence correlating with inflammatory response, highlighting this compound's utility as a diagnostic tool for monitoring inflammatory diseases .
- Postmortem Interval Estimation : Research has explored this compound's effectiveness in estimating the postmortem interval (PMI) by applying it to skeletonized remains. The intensity of chemiluminescence was found to decrease with time since death, providing a potential method for forensic investigations .
- Detection of Latent Blood : A preliminary study investigated the possibility of obtaining DNA from latent blood samples past the point of visualization with this compound. This research aims to enhance forensic methodologies by combining this compound detection with genetic analysis .
Summary of Research Findings
Study Focus | Key Findings | Implications |
---|---|---|
MPO Activity Imaging | This compound detects MPO activity non-invasively; bioluminescence correlates with inflammation levels | Useful for monitoring inflammatory diseases |
PMI Estimation | Chemiluminescent intensity decreases over time; effective for estimating PMI | Enhances forensic investigation techniques |
Latent Blood Detection | Potential for DNA recovery from blood not visible with this compound | Advances forensic methodologies |
Scientific Research Applications
Forensic Science
Luminol is most famously utilized in forensic science for detecting blood at crime scenes. Its ability to react with hemoglobin allows it to identify bloodstains that are otherwise invisible to the naked eye. The reaction produces a blue glow, making this compound a vital tool for forensic investigators.
Key Features:
- Sensitivity : Can detect blood at concentrations as low as one part per million.
- Non-destructive : Does not destroy DNA, allowing for further analysis post-detection.
Case Study :
In a study examining the efficacy of this compound on surfaces cleaned with bleach or painted over, researchers found that this compound could still detect bloodstains even after multiple layers of paint or cleaning treatments. This demonstrates its robustness in challenging conditions (James et al., 2014) .
Clinical Diagnostics
This compound and its derivatives are extensively used in clinical laboratories for immunoassays and nucleic acid assays. These applications leverage the chemiluminescent properties of this compound to quantify various biological molecules.
Applications Include :
- Immunoassays : Used for detecting hormones, drugs, and infectious agents.
- Nucleic Acid Assays : Employed in genetic testing and research.
Data Table: Clinical Applications of this compound
Application Type | Specific Use Cases | Notes |
---|---|---|
Immunoassays | Detection of thyroid hormones, HIV | High sensitivity and specificity |
Nucleic Acid Assays | Quantification of DNA/RNA | Useful in genetic diagnostics |
Toxicology Testing | Drug level assessments | Rapid results with minimal sample volume |
Environmental Monitoring
This compound has found applications in environmental science as a biosensor for detecting pollutants and monitoring metabolic pathways. Its ability to react with various substances makes it useful in assessing the presence of specific compounds.
Key Applications :
- Detection of Free Radicals : Monitoring oxidative stress in environmental samples.
- Trace Metal Analysis : Identifying heavy metals in water samples through chemiluminescence.
Biomedical Research
In biomedical research, this compound is used for studying cellular processes and mechanisms. It serves as a biological tracer and is involved in various assays that require sensitive detection methods.
Applications Include :
- Cellular Localization Studies : Tracking the movement of molecules within cells.
- Free Radical Detection : Investigating oxidative damage in tissues.
Nanotechnology Applications
Recent advancements have incorporated this compound into nanotechnology, particularly in developing luminescent nanomaterials for therapeutic applications. These materials can be engineered to enhance luminescence properties while minimizing toxicity.
Innovative Uses :
- Tumor Imaging : Utilizing luminescent nanoparticles for improved imaging techniques.
- Drug Delivery Systems : Designing nanoparticles that release therapeutic agents upon activation by light.
Properties
IUPAC Name |
5-amino-2,3-dihydrophthalazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYHZTIRURJOHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Record name | O-AMINOPHTHALYL HYDRAZIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
301199-13-3 | |
Record name | Polyluminol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301199-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5024504 | |
Record name | Luminol | |
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Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992), Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | O-AMINOPHTHALYL HYDRAZIDE | |
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Record name | Luminol | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | O-AMINOPHTHALYL HYDRAZIDE | |
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CAS No. |
521-31-3 | |
Record name | O-AMINOPHTHALYL HYDRAZIDE | |
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Record name | Luminol | |
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Record name | Luminol | |
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Record name | LUMINOL | |
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Record name | 1,4-Phthalazinedione, 5-amino-2,3-dihydro- | |
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Record name | Luminol | |
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Record name | 5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione | |
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Record name | LUMINOL | |
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Melting Point |
606 to 608 °F (NTP, 1992) | |
Record name | O-AMINOPHTHALYL HYDRAZIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19800 | |
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Retrosynthesis Analysis
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